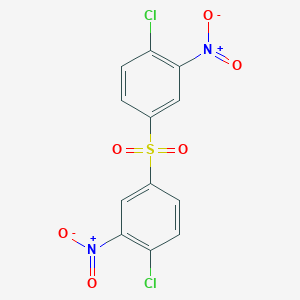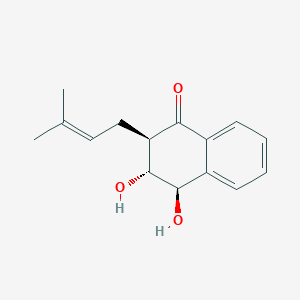
3-Hydroxycatalponol
Vue d'ensemble
Description
3-Hydroxycatalponol is not directly mentioned in the provided papers. However, the papers discuss various 3-hydroxy compounds, which are structurally related and share common features such as the presence of a hydroxyl group at the third carbon atom of the molecule. These compounds are important in various fields, including medicinal chemistry and materials science, due to their biological activity and potential as building blocks for polymers .
Synthesis Analysis
The synthesis of 3-hydroxy derivatives, such as 3-hydroxyoxindoles, can be achieved through organocatalytic methods. A novel aminooxygenation of oxindoles with nitrosobenzene catalyzed by a quinidine dimer has been developed, providing a general approach to the synthesis of 3-hydroxyoxindole derivatives with high enantioselectivity . Additionally, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves the incorporation of 3-mercaptobutyric acid by the bacterium Ralstonia eutropha, demonstrating the versatility of microbial systems in producing 3-hydroxy compound-based polymers .
Molecular Structure Analysis
The molecular structures of 3-hydroxy compounds are characterized by the presence of a hydroxyl group attached to the third carbon atom. This functional group is pivotal in determining the chemical reactivity and physical properties of the molecules. For instance, the structure of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) was confirmed using various spectroscopic techniques, revealing the presence of thioester linkages in the polymer backbone .
Chemical Reactions Analysis
3-Hydroxy compounds can participate in various chemical reactions due to their reactive hydroxyl group. The aminooxygenation reaction mentioned earlier is an example of how a C-O bond can be constructed at the C(3) position of oxindoles . Moreover, the enzymatic synthesis of poly[(R)-(-)-3-hydroxybutyrate] granules involves the polymerization of (R)-3-hydroxybutyryl coenzyme A by PHA synthase, indicating the role of 3-hydroxy compounds in biopolymer formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy compounds are influenced by their molecular structure. For example, the incorporation of 3-hydroxypropionate monomers into polyesters can reduce the glass transition temperature and crystallinity of the polymers, which can be advantageous for certain applications . The immobilization of Acetobacter sp. CGMCC 8142 for the biocatalysis of 1, 3-propanediol to 3-hydroxypropionic acid demonstrates the potential of 3-hydroxy compounds in industrial applications, with the immobilized cells showing good substrate tolerance and stability .
Applications De Recherche Scientifique
Cytoprotective Properties
3-Hydroxycatalponol, a compound isolated from the wood of Catalpa ovata, has demonstrated cytoprotective effects. Studies have shown that catalponol and its analogs can exert antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinine oxidoreductase 1 (NQO1) in vitro. This indicates potential applications in protecting cells from oxidative stress-related damage (Kil et al., 2018).
Tissue Engineering and Biomedical Applications
Several compounds, including 3-Hydroxycatalponol or structurally similar compounds, have been extensively researched for their applications in tissue engineering and biomedical fields:
Biodegradable Biomaterials :Polyhydroxyalkanoates (PHAs), with varying compositions, have been explored for developing devices like sutures, cardiovascular patches, orthopedic pins, and wound dressings. Their biodegradability and biocompatibility make them suitable for various medical applications (Chen & Wu, 2005).
Hydroxyapatite-Based Applications :Hydroxyapatite nanostructures, which might share functional groups with 3-Hydroxycatalponol, are used in drug delivery, bone repair, catalysis, and water treatment. They show high adsorption capacity for heavy metal ions, indicating potential in wastewater treatment (Zhao et al., 2014).
Biodegradable Polymer Composites :Composites made from polyhydroxyalkanoates and inorganic phases are being developed to improve mechanical properties, degradation rates, and bioactivity. These composites hold promise for applications in tissue engineering scaffolds (Misra et al., 2006).
Propriétés
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPSZILBYSJEM-NWANDNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycatalponol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



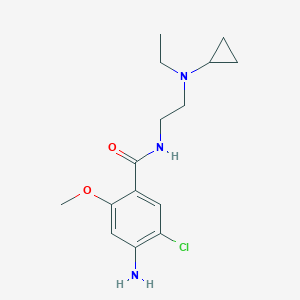
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

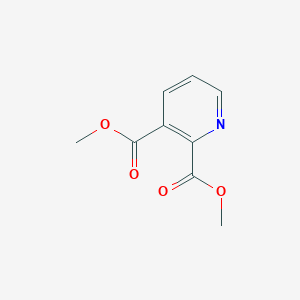
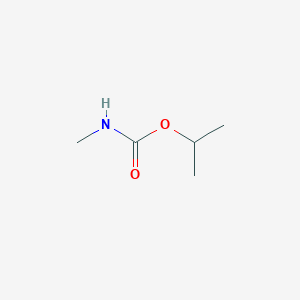

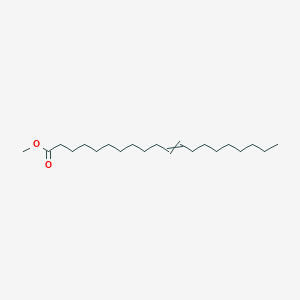
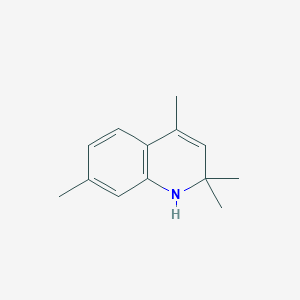
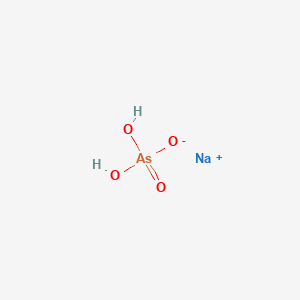
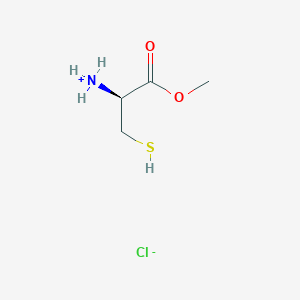

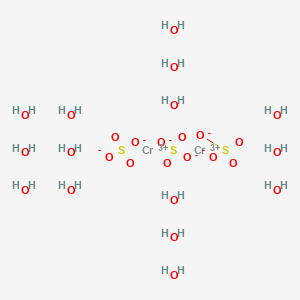
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
